molecular formula C19H18Cl2N4OS2 B4837951 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea

1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B4837951
M. Wt: 453.4 g/mol
InChI Key: FVKAAMRFKROQPW-UHFFFAOYSA-N
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Description

1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The compound N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(3,4-dimethylphenyl)urea is a type of 1,3,4-thiadiazole derivative . The primary targets of this compound are likely to be bacterial cells, specifically Helicobacter pylori . H. pylori is a Gram-negative bacterium associated with chronic gastritis, peptic ulcers, and gastric cancer .

Mode of Action

They likely interact with bacterial cells, disrupting their growth and multiplication .

Biochemical Pathways

The compound’s interaction with its targets likely affects the biochemical pathways that are essential for the survival and proliferation of H. pylori . .

Result of Action

The result of the compound’s action is the inhibition of H. pylori growth and multiplication . This leads to a decrease in the bacterial population, thereby alleviating the associated symptoms and conditions .

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, H. pylori can survive in highly acidic conditions, which is a unique characteristic among bacteria . Therefore, the compound’s efficacy might be affected by the acidity of the stomach environment.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As a derivative of 1,3,4-thiadiazole, it may exhibit low toxicity .

Future Directions

Future research could focus on further exploring the biological activities of this compound and similar 1,3,4-thiadiazole derivatives. This could include investigating their potential uses in treating various diseases, as well as studying their synthesis methods and mechanisms of action .

Preparation Methods

The synthesis of 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea involves several steps. The starting materials typically include 2,4-dichlorobenzyl chloride, thiourea, and 3,4-dimethylaniline. The synthetic route can be summarized as follows:

    Formation of 2,4-dichlorobenzylthiourea: 2,4-dichlorobenzyl chloride reacts with thiourea in the presence of a base such as sodium hydroxide to form 2,4-dichlorobenzylthiourea.

    Cyclization to form 1,3,4-thiadiazole: The 2,4-dichlorobenzylthiourea undergoes cyclization in the presence of an oxidizing agent such as hydrogen peroxide to form the 1,3,4-thiadiazole ring.

    Substitution with 3,4-dimethylaniline: The 1,3,4-thiadiazole intermediate is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, bromine, or sulfuric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other thiadiazole derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties, showing promising results against various pathogens.

    Medicine: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells and induce apoptosis.

    Industry: It can be used as a precursor for the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea can be compared with other similar compounds, such as:

    1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has a similar thiadiazole core but different substituents on the aromatic rings. It has shown similar biological activities, such as anticancer and antimicrobial properties.

    2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole: This compound has an oxadiazole ring instead of a thiadiazole ring. It has been studied for its potential as an antiviral and antimicrobial agent.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a thiol group instead of a urea group. It has shown promising results as an antiviral and anticancer agent.

Properties

IUPAC Name

1-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4OS2/c1-11-3-6-15(7-12(11)2)22-18(26)23-19-25-24-17(28-19)10-27-9-13-4-5-14(20)8-16(13)21/h3-8H,9-10H2,1-2H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKAAMRFKROQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea
Reactant of Route 3
Reactant of Route 3
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea
Reactant of Route 4
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea
Reactant of Route 5
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea

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